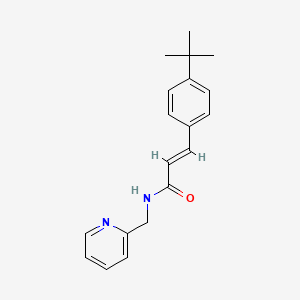![molecular formula C14H14N2O2S2 B5756014 N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is not well understood. However, it has been suggested that this compound may inhibit the synthesis of bacterial cell walls and disrupt the integrity of the cell membrane. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been found to have unique biochemical and physiological effects. This compound has been shown to have antioxidant properties and has been found to scavenge free radicals. It has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide in lab experiments is its antimicrobial properties. This compound can be used to test the efficacy of antimicrobial agents and can also be used to study the mechanism of action of antimicrobial agents. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as an anticancer agent. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
Conclusion:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. It has been studied for its potential as an antimicrobial and anticancer agent and has been found to have antioxidant and anti-inflammatory properties. While this compound has some limitations, it has several potential future directions for research.
Synthesis Methods
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide can be synthesized using different methods. One of the methods involves the reaction between 2-thiophenecarbohydrazide and 4-methylphenylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform to yield the desired product.
Scientific Research Applications
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial properties and has been tested against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been studied for its potential as an anticancer agent and has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPHWEFQPXLUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)

![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)


![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)


![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)
